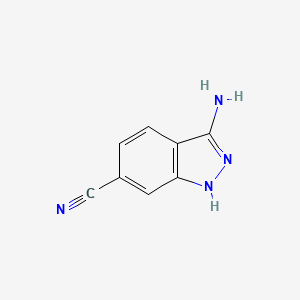

3-Amino-1H-indazole-6-carbonitrile

Vue d'ensemble

Description

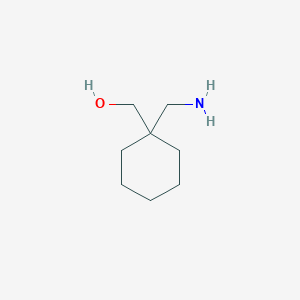

3-Amino-1H-indazole-6-carbonitrile is a chemical compound that belongs to the indazole class, which is characterized by a fused pyrrole and benzene ring structure. Indazoles are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

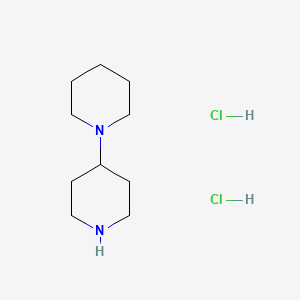

The synthesis of indazole derivatives has been a subject of research due to their biological relevance. A novel method for synthesizing 3-amino-2H-indazoles has been developed, which involves a palladium-catalyzed domino reaction sequence. This method starts with 2-halobenzonitriles and monosubstituted hydrazines, followed by intramolecular hydroamination and isomerization to yield various 2H-indazole analogues . Another approach for synthesizing related compounds involves a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, highlighting the versatility of methods to access such structures .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be complex, and their analysis often requires a combination of experimental and theoretical techniques. For instance, a new fluorescent indazole derivative was synthesized and its structure was investigated using density functional theory calculations alongside spectroscopic methods like FT-IR and NMR . The crystal structure of related compounds has also been established through X-ray diffraction, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Indazole derivatives can participate in various chemical reactions, which are essential for their functionalization and application in drug design. The synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile through tandem Michael addition/imino-nitrile cyclization is an example of the chemical transformations these compounds can undergo . Additionally, three-component condensation reactions have been employed to create novel triazolo and pyrimidine carbonitriles, demonstrating the reactivity of indazole-related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are crucial for their potential applications. The fluorescent indazole compound synthesized in one study exhibited distinct absorption and emission spectra, which were studied in various solvents. Its nonlinear optical properties and interaction with solvents were also investigated, revealing its potential as a nonlinear optical (NLO) material . The biological activity of some indazole derivatives has been confirmed, showing effective inhibition of cancer cell proliferation, which is significant for their potential use in cancer therapy .

Applications De Recherche Scientifique

Catalysis and Synthesis

The compound has been used in catalytic processes to synthesize novel pyrimidine and indazole derivatives. A study demonstrated the use of GdCl3 catalyzed Grieco condensation for synthesizing pyrimidine fused indazole derivatives with anti-microbial activity. This approach offers a concise method for preparing a wide range of indazole derivatives under mild conditions, highlighting its utility in the synthesis of biologically active compounds (T. Yakaiah et al., 2008).

Material Science

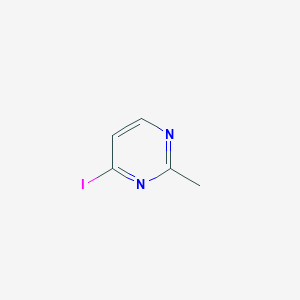

In material science, 3-Amino-1H-indazole-6-carbonitrile derivatives have been utilized in the development of new materials. For instance, a study on tetrazolyl triazolotriazine explored the formation of a carbonitrile derivative through diazotization followed by treatment with nitroacetonitrile, leading to the discovery of a new insensitive high explosive with potential applications in the materials industry (C. Snyder et al., 2017).

Green Chemistry

The compound has also found applications in green chemistry. A study showcased the efficient synthesis of novel triazolo-pyrimidine carbonitriles through a one-pot reaction under ultrasonic irradiation, emphasizing the method's advantages such as short reaction times and operational simplicity. This reflects the compound's role in facilitating more sustainable and efficient chemical syntheses (Keyume Ablajan et al., 2012).

Advanced Synthesis Techniques

Furthermore, this compound derivatives have been synthesized using advanced techniques for potential therapeutic applications. For example, a derivative was synthesized through condensation, showcasing its potential in drug development and the exploration of new synthetic methodologies (Jiu-Fu Lu et al., 2020).

Mécanisme D'action

Target of Action

It’s known that indazole derivatives, which include 3-amino-1h-indazole-6-carbonitrile, can bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . This suggests that this compound may interact with its targets by inhibiting their activity, leading to changes in cellular processes.

Biochemical Pathways

The inhibition of kinases like chk1, chk2, and h-sgk suggests that this compound may affect pathways related to cell cycle regulation and volume regulation .

Pharmacokinetics

The compound’s molecular weight of 15816 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.

Result of Action

Indazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.

Action Environment

The compound is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c , suggesting that light, moisture, and temperature may affect its stability.

Safety and Hazards

The safety data sheet for 3-Amino-1H-indazole-6-carbonitrile indicates that it is harmful if swallowed and may cause skin and eye irritation as well as respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

The future directions for research on 3-Amino-1H-indazole-6-carbonitrile and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. For instance, advanced computational tools are being used to visualize molecular dynamics simulations of such compounds . Additionally, ongoing research into the synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents suggests potential future directions in medicinal chemistry .

Propriétés

IUPAC Name |

3-amino-1H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOXODDIVDMDIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626948 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

267413-32-1 | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)

![7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1291437.png)

![1-[3-(Propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1291442.png)